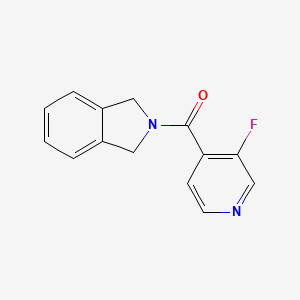![molecular formula C16H18ClN3O3S B12242218 3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12242218.png)
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methoxy group and a pyrrolidine ring attached to a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Sulfonylation: The pyrrolidine ring is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Methoxylation: The resulting intermediate is treated with methanol and a base to introduce the methoxy group.
Pyridazine Ring Formation: Finally, the pyridazine ring is constructed through a condensation reaction involving a suitable dicarbonyl compound and hydrazine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new substituents such as alkyl or aryl groups.
Scientific Research Applications
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
- 3-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
- 3-{[1-(2-Methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
Uniqueness
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical properties such as increased reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18ClN3O3S |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
3-[[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-6-methylpyridazine |
InChI |
InChI=1S/C16H18ClN3O3S/c1-12-6-7-16(19-18-12)23-11-13-8-9-20(10-13)24(21,22)15-5-3-2-4-14(15)17/h2-7,13H,8-11H2,1H3 |
InChI Key |
JETXKDPVXDGENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12242148.png)
![2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B12242149.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine](/img/structure/B12242151.png)
![1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B12242157.png)
![4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12242169.png)
![6-Fluoro-3-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}-1,2-benzoxazole](/img/structure/B12242176.png)
![2-[3-(Pyridin-4-yloxy)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B12242184.png)
![5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12242186.png)
![1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B12242194.png)
![3-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12242199.png)
![N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12242206.png)
![N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B12242212.png)
![2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12242220.png)
